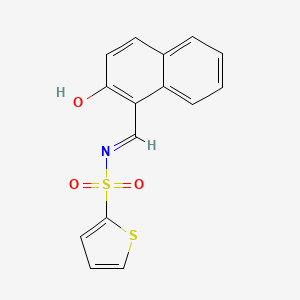
STF-083010
概要
説明
STF-083010は、イノシトール要求性酵素-1アルファ(IRE1α)エンドヌクレアーゼ活性の特異的な阻害剤として知られる化学化合物です。 主に、科学研究において、タンパク質の折り畳み異常応答(UPR)とそのがんや代謝性疾患などの様々な疾患における影響を研究するために使用されます .
科学的研究の応用
STF-083010 has a wide range of applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of IRE1α inhibitors.
Biology: The compound is employed to investigate the role of the UPR in cellular stress responses.
Medicine: This compound is used in cancer research to explore its potential as a therapeutic agent, particularly in breast cancer and multiple myeloma
Industry: The compound’s ability to inhibit IRE1α endonuclease activity makes it valuable in the development of new drugs and therapeutic strategies
生化学分析
Biochemical Properties
STF-083010 plays a crucial role in biochemical reactions by specifically inhibiting the RNase activity of inositol-requiring enzyme-1 (IRE1) without affecting its kinase activity . This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, thereby preventing the initiation of prolonged UPR. The compound interacts with several biomolecules, including IRE1, XBP1, and other UPR-responsive genes such as GRP78, CHOP, and caspase-3 . By inhibiting IRE1, this compound downregulates the expression of these genes, leading to reduced oxidative stress, inflammation, and apoptosis .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In pancreatic cancer cell lines, this compound induces growth arrest at either the G1 or G2/M phases and promotes apoptosis . In models of multiple myeloma xenografts under endoplasmic reticulum stress, this compound inhibits IRE1 endonuclease activity and demonstrates significant anti-myeloma activity . Additionally, this compound treatment in rat models of acute renal failure suppresses oxidative stress, inflammation, and apoptosis, leading to improved kidney structure and function .
Molecular Mechanism
The molecular mechanism of this compound involves the specific inhibition of IRE1 RNase activity, which prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . By blocking the prolonged UPR, this compound mitigates cellular stress responses, thereby reducing oxidative stress, inflammation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable in its lyophilized form for up to 24 months when stored at room temperature and desiccated . Once reconstituted in solution, this compound should be stored at -20ºC and used within 3 months to prevent loss of potency . Long-term studies have shown that this compound can prevent thioacetamide-induced acute liver injury by reducing reactive oxygen species production and decreasing hepatic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving mice with multiple myeloma xenografts, this compound was administered intraperitoneally at a dose of 30 mg/kg, resulting in significant tumor growth inhibition . In another study, this compound was administered intranasally at a dose of 45 μg/pup in a neonatal hypoxic-ischemic brain injury model, demonstrating therapeutic efficacy . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in the metabolic pathways associated with the unfolded protein response. By inhibiting IRE1 RNase activity, this compound prevents the splicing of XBP1 mRNA and the subsequent expression of UPR-responsive genes . This inhibition disrupts the IRE1-XBP1 axis, leading to reduced expression of GRP78, CHOP, and caspase-3 . Additionally, this compound has been shown to modulate the expression of microRNAs, such as miR-122, which are involved in hepatic inflammation and fibrosis .
Transport and Distribution
This compound is a cell-permeable compound that is transported and distributed within cells and tissues. The compound specifically inhibits IRE1 RNase activity in cells undergoing endoplasmic reticulum stress . This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 30 mg/mL, allowing for effective delivery in laboratory settings . The compound’s distribution within cells is facilitated by its cell-permeable nature, enabling it to reach its target sites and exert its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the endoplasmic reticulum, where it inhibits IRE1 RNase activity and blocks the initiation of prolonged UPR . By targeting the endoplasmic reticulum, this compound effectively disrupts the IRE1-XBP1 axis and reduces the expression of UPR-responsive genes . This localization is critical for the compound’s ability to modulate cellular stress responses and mitigate the effects of endoplasmic reticulum stress .
準備方法
合成ルートと反応条件
STF-083010は、2-ヒドロキシ-1-ナフトアルデヒドと2-チオフェンスルホンアミドを縮合させる一連の化学反応によって合成されます。この反応は、通常、水酸化ナトリウムなどの塩基と、ジメチルスルホキシド(DMSO)などの有機溶媒の存在下で起こります。 生成物は、その後、再結晶またはクロマトグラフィー技術によって精製されます .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、高純度と一貫性を確保するために、制御された条件下で研究室で生産されます。 このプロセスには、ラボ設定で使用される合成ルートの規模拡大と、品質管理および保証のための追加のステップが含まれます .
化学反応の分析
反応の種類
STF-083010は、次のような様々な化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、this compound内の官能基を修飾し、その化学的性質を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化された誘導体を生じさせる可能性があり、一方、還元はthis compoundの還元された形態を生成する可能性があります .
科学研究への応用
This compoundは、科学研究において幅広い用途を持っています。
化学: IRE1α阻害剤の化学的性質と反応を研究するために使用されます。
生物学: この化合物は、細胞ストレス応答におけるUPRの役割を調査するために使用されます。
医学: This compoundは、特に乳がんや多発性骨髄腫において、治療薬としての可能性を探るために、がん研究で使用されています
産業: この化合物は、IRE1αエンドヌクレアーゼ活性を阻害する能力により、新しい薬剤と治療戦略の開発において価値があります
作用機序
STF-083010は、キナーゼ活性に影響を与えることなく、IRE1αのエンドヌクレアーゼ活性を特異的に阻害することによって効果を発揮します。この阻害は、X-box結合タンパク質1(XBP1)mRNAのスプライシングをブロックし、長時間のUPRの開始を防ぎます。 これにより、this compoundはUPR応答性遺伝子の発現を抑制し、細胞ストレス応答を軽減します .
類似の化合物との比較
類似の化合物
4μ8C: エンドヌクレアーゼとキナーゼの両方の活性を阻害する別のIRE1α阻害剤。
MKC-3946: IRE1αエンドヌクレアーゼ活性を阻害し、がん研究で使用されています。
トヨカマイシン: IRE1αエンドヌクレアーゼ活性を阻害する天然物
独自性
This compoundは、キナーゼ活性に影響を与えることなく、IRE1αエンドヌクレアーゼ活性を選択的に阻害するという点でユニークです。 この特異性は、UPRとその様々な疾患における役割を研究するための貴重なツールであり、他の阻害剤では得られない洞察を提供します .
類似化合物との比較
Similar Compounds
4μ8C: Another IRE1α inhibitor that blocks both endonuclease and kinase activities.
MKC-3946: Inhibits IRE1α endonuclease activity and is used in cancer research.
Toyocamycin: A natural product that inhibits IRE1α endonuclease activity
Uniqueness
STF-083010 is unique in its selective inhibition of IRE1α endonuclease activity without affecting the kinase activity. This specificity makes it a valuable tool for studying the UPR and its role in various diseases, providing insights that other inhibitors may not offer .
特性
CAS番号 |
307543-71-1 |
|---|---|
分子式 |
C15H11NO3S2 |
分子量 |
317.4 g/mol |
IUPAC名 |
N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H |
InChIキー |
TVIVJHZHPKNDAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
STF-083010; STF 083010; STF083010, IRE1 Inhibitor I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


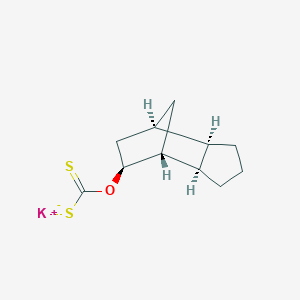
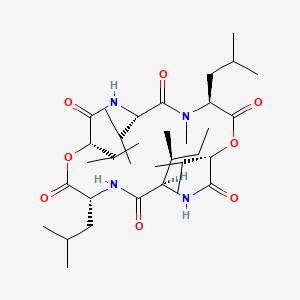
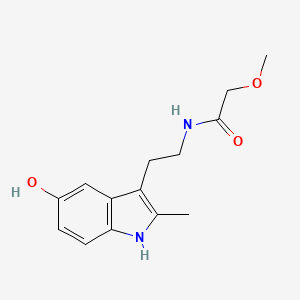


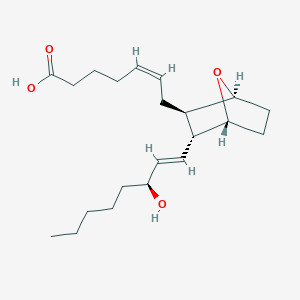
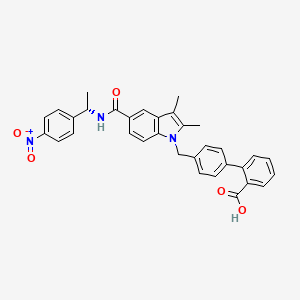
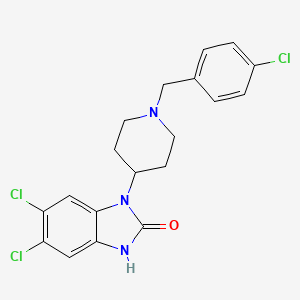
![[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B610969.png)
![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
